Cedrelone

Vue d'ensemble

Description

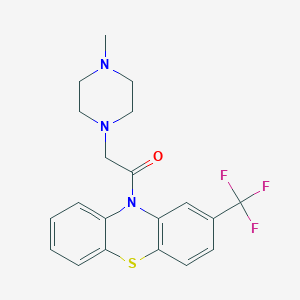

Cedrelone is a limonoid, a type of tetranortriterpenoid . It is a Phenazine biosynthesis-like domain-containing protein (PBLD) activator . Cedrelone has been found to induce cancer cell apoptosis and possess antitumor effects .

Synthesis Analysis

Cedrene, a very complex tricyclic sesquiterpene, is related to Cedrelone. The total synthesis of the ring system of Cedrene has been reported in several studies .

Molecular Structure Analysis

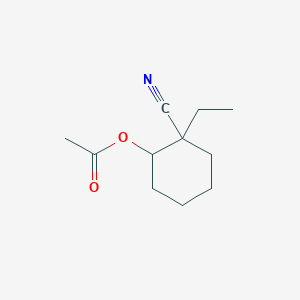

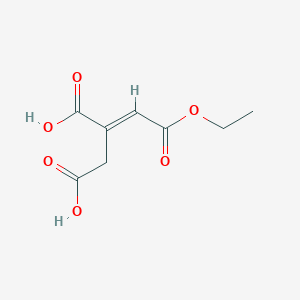

The molecular structure of Cedrelone has been determined through X-ray studies . The molecular formula of Cedrelone is C26H30O5 . The most abundant metabolites in these genera are limonoids, tetranortriterpenes possessing diverse structural features, apotirucallanes, tirucallanes, and other triterpenes .

Applications De Recherche Scientifique

Source of Bioactive Limonoids and Triterpenoids

Cedrelone is a limonoid, a type of tetranortriterpene, which is a class of highly oxygenated terpenoids . It is produced by plants belonging to the Cedrela and Toona genera . These limonoids are structurally diverse, comprising series of intact ring (e.g. azaridone and cedrelone class), A-seco and B-seco limonoids .

Ecological Function

The limonoids and triterpenoids, including cedrelone, seem to play a crucial role in the ecological function of these metabolites . They exhibit allelochemical and phytotoxic activity , which means they can affect the growth and development of other plants and organisms in their environment.

Antimalarial Effects

One of the promising uses of cedrelone in the human field is related to its antimalarial effects . However, further investigation is still needed to fully understand and utilize this property .

Anti-inflammatory Effects

Cedrelone also shows potential for anti-inflammatory effects . This could make it useful in the treatment of various inflammatory diseases .

Inhibition of Hepatocellular Carcinoma Progression

Recent research has shown that cedrelone can inhibit the progression of hepatocellular carcinoma . It was found to inhibit the invasion and migration of Hep3B and HepG2 cells .

Mediation of EMT Marker Levels

Cedrelone has been found to mediate EMT (Epithelial-Mesenchymal Transition) marker levels . Specifically, it increased the expression of E-cadherin and β-catenin, and inhibited N-cadherin . This suggests potential applications in cancer treatment, as EMT is a key process in cancer metastasis.

Mécanisme D'action

Target of Action

Cedrelone, a limonoid, primarily targets the Phenazine biosynthesis-like domain-containing protein (PBLD) . PBLD is a protein that plays a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

Cedrelone acts as an activator of PBLD . It interacts with PBLD, enhancing its function and leading to various downstream effects .

Biochemical Pathways

The activation of PBLD by Cedrelone can lead to the modulation of various biochemical pathways. For instance, it has been associated with the promotion of the Ras and Rap1 signaling pathways . These pathways are involved in regulating cell growth, differentiation, and survival.

Result of Action

Cedrelone has been found to induce apoptosis in cancer cells, leading to cell death . This makes it a potential candidate for antitumor treatments . It also inhibits cell growth and the epithelial-mesenchymal transition (EMT) phenotype .

Action Environment

The action of Cedrelone can be influenced by various environmental factors. For instance, the phytotoxic activity of limonoids, the class of compounds to which Cedrelone belongs, seems to play a crucial role in their ecological function . .

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMUOVSEPOBWMK-BWLMZZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cedrelone | |

CAS RN |

1254-85-9 | |

| Record name | Cedrelone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise molecular targets of Cedrelone are still under investigation, research suggests several mechanisms of action:

- Mitochondrial-mediated Apoptosis: Cedrelone induces apoptosis in cancer cells, likely by increasing reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP). []

- Inhibition of Angiogenesis: Cedrelone shows potential to inhibit the formation of new blood vessels, a crucial process in tumor growth and progression. []

- Cell Cycle Disruption: Cedrelone can trigger cell cycle arrest in the G2/M phase, halting the proliferation of cancer cells. []

- Modulation of ERK/MAPK Signaling Pathway: This pathway is often dysregulated in cancer, and Cedrelone's ability to modulate it contributes to its anticancer effects. []

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Some Cedrelone derivatives exhibit moderate inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic disorders. []

- Inhibition of Protease Activity: Cedrelone reduces protease activity in the midgut of Spodoptera frugiperda larvae, potentially disrupting digestion and impacting growth. []

ANone:

- Molecular Formula: C26H30O5 []

- Spectroscopic Data:

- IR: Characteristic peaks for hydroxyl, carbonyl, and furan ring functionalities. [, ]

- NMR (1H and 13C): Data consistent with the presence of a furan ring, hydroxyl group, and a complex ring system characteristic of limonoids. [, , ]

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of Cedrelone. [, ]

A: Limited research is available regarding the material compatibility and stability of Cedrelone under various conditions. Studies primarily focus on its extraction and isolation from natural sources. [, ]

ANone: Current research primarily focuses on the biological activities of Cedrelone rather than its catalytic properties. Therefore, information on its reaction mechanisms, selectivity, and catalytic applications is limited.

A: Yes, molecular docking studies have been conducted to investigate the interaction of Cedrelone and its derivatives with potential target proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). [] This research helps to understand the potential binding modes and affinities of Cedrelone analogs.

ANone:

- Acetylation: Modifying Cedrelone through acetylation can enhance its cytotoxic activity against cancer cells. []

- Furyl-δ-Lactone Core: This structural motif appears crucial for the interaction of Cedrelone and related compounds with target proteins, such as GSK-3β. []

- Presence of Specific Functional Groups: Studies suggest that the presence and position of hydroxyl, carbonyl, and epoxide groups influence the biological activity of Cedrelone and its analogs. [, , ]

A: While detailed information on the stability of Cedrelone under various conditions is limited, studies have explored its extraction and isolation using different techniques, suggesting potential strategies for handling and processing. [, ] Research on specific formulations to enhance its stability, solubility, or bioavailability is currently lacking.

ANone: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of Cedrelone in living organisms is currently limited. Further research is needed to establish its in vivo activity, efficacy, and potential for therapeutic development.

A:

- In vitro: Cedrelone demonstrates promising anticancer activity against various human cancer cell lines, including breast cancer (MDA-MB-231), [, ] glioma (U87), [] and others. It exhibits antiproliferative, pro-apoptotic, and anti-migratory effects in these models.

ANone: Currently, research on specific resistance mechanisms against Cedrelone is scarce. Further investigation is necessary to determine potential cross-resistance with other compounds or drug classes, particularly if it advances to clinical development.

A: While detailed toxicological data for Cedrelone in humans is limited, studies in insects suggest potential adverse effects on growth, development, and survival. [, , , , , ] Further research is crucial to establish its safety profile, including potential long-term effects, before considering clinical applications.

ANone:

- Early Studies: Initial investigations focused on the isolation and structural characterization of Cedrelone from natural sources like Cedrela toona. [, , ]

- Bioactivity Exploration: Subsequent research revealed the insecticidal properties of Cedrelone against various insect pests. [, , , , ]

- Anticancer Potential: More recent studies have uncovered the promising anticancer activity of Cedrelone against different human cancer cell lines, suggesting a new avenue for therapeutic development. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(piperidin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B224021.png)

![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)

![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)